molecular formula C9H16N4O2S B2568039 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1005631-50-4

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B2568039
CAS No.: 1005631-50-4
M. Wt: 244.31
InChI Key: HCICFZBWRWSHEU-UHFFFAOYSA-N
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Description

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a sulfonamide-functionalized piperazine derivative with a substituted pyrazole ring. The sulfonyl-piperazine scaffold is known for its versatility in drug design, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .

Key inferred properties (based on analogs):

  • Molecular formula: Likely C₁₀H₁₇N₅O₂S (estimated from substituent modifications of related compounds).
  • Structural features: A piperazine core linked via sulfonyl to a 1,5-dimethylpyrazole moiety.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-8-9(7-11-12(8)2)16(14,15)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCICFZBWRWSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as a reactive site for nucleophilic substitution due to its electron-withdrawing nature.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Amine Substitution Primary/secondary amines, DMF, 80°CReplacement of the piperazine with new amine groups (e.g., aryl/alkyl amines)Proceeds via a two-step SN² mechanism.
Thiol Displacement Thiols, base (e.g., K₂CO₃), ethanolSulfur-containing derivatives (e.g., R-SH adducts)Base deprotonates thiol, enhancing nucleophilicity.

Key Insight : The sulfonamide’s piperazine nitrogen can act as a leaving group in the presence of strong nucleophiles, though steric hindrance from the pyrazole’s methyl groups may slow kinetics.

Piperazine Ring Functionalization

The piperazine ring undergoes reactions typical of secondary amines:

Reaction Type Reagents/Conditions Products Applications
Alkylation Alkyl halides, NaHCO₃, CH₃CNN-alkylated piperazine derivativesModifies solubility and target affinity .
Acylation Acid chlorides, pyridine, RTAmide derivativesEnhances metabolic stability.
Salt Formation HCl/H₂SO₄ in ethanolWater-soluble hydrochloride/sulfate saltsImproves bioavailability for pharmaceutical use .

Pyrazole Ring Reactivity

The 1,5-dimethylpyrazole moiety exhibits limited reactivity due to steric and electronic effects:

Reaction Type Reagents/Conditions Outcome Notes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), 0°CC-3 nitration (minor product)Methyl groups direct electrophiles to C-3 .
Oxidation KMnO₄, acidic conditionsPyrazole ring degradationRare under mild conditions; sulfonyl group stabilizes ring .

Redox Reactions

Reaction Type Reagents/Conditions Products Mechanism
Sulfonyl Reduction LiAlH₄, THF, refluxSulfide derivative (-S-)Not observed in aqueous conditions.
Amine Oxidation H₂O₂, Fe²⁺ catalystN-oxide formationLimited by electron-withdrawing sulfonyl group .

Stability Under Environmental Conditions

Factor Effect Conditions
Hydrolytic Stability Resistant to hydrolysis at pH 4–9; degrades slowly under strong acid/base24h, 25°C
Thermal Stability Stable up to 150°C; decomposition via sulfonyl cleavage above 200°CTGA analysis

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds may exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent anticancer properties, such as an IC50 of 2.57 µM against the MDA-MB-436 breast cancer cell line.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For example, studies on structurally related compounds have demonstrated effective inhibition of fatty acid amide hydrolase (FAAH), which is relevant for conditions like obesity and anxiety disorders.

Organic Synthesis

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and addition reactions. This property makes it valuable in the pharmaceutical industry for developing new drugs.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-4362.57
Compound BMDA-MB-4368.90
Compound CMDA-MB-43610.70

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groupsIncrease PARP-1 inhibition
Hydroxyl substitutionsDecrease potency
Alkyl chain variationsAlter activity profile

Case Study 1: Anticancer Effects

In recent studies, derivatives of pyrazole sulfonamide structures were evaluated for their anticancer properties. One notable study reported that certain derivatives exhibited superior inhibitory activity against PARP-1 compared to established drugs like Olaparib, suggesting that further optimization could lead to more effective anticancer agents.

Case Study 2: FAAH Inhibition

A study focused on related compounds showed high binding affinity for FAAH, indicating that this compound might also effectively inhibit this enzyme, potentially leading to increased levels of endocannabinoids and offering therapeutic benefits for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 1,5-dimethyl C₁₀H₁₇N₅O₂S 283.34 (estimated) Hypothetical; likely moderate solubility in organic solvents
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine 1-ethyl, 3,5-dimethyl C₁₁H₂₀N₄O₂S 272.37 Intermediate for therapeutic agents; 95% purity
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine 3,5-dimethyl C₁₄H₁₉N₇O₃S 365.41 91% synthesis yield; antiproliferative activity
6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine Ethylsulfonyl C₁₉H₂₀F₃N₅O₂S 440.30 92.91% purity; potential antimicrobial activity

Key Observations :

Ethyl vs. Methyl Groups: Ethyl substituents (e.g., in ) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Heterocyclic Extensions: Compounds like and incorporate pyrazine or imidazopyridazine moieties, broadening interactions with biological targets (e.g., kinase inhibition).

Synthesis Methods :

  • General Procedure : Most sulfonyl-piperazines are synthesized via nucleophilic substitution, where piperazine reacts with sulfonyl chlorides (e.g., 3,5-dimethylpyrazole-4-sulfonyl chloride) in THF or dichloromethane . Yields range from 70–95% depending on substituents.
  • Optimization : achieved 91% yield using flash chromatography (cyclohexane/acetone), highlighting the importance of purification methods for complex analogs .

Biological Activity: Antiproliferative Potential: Pyrazine-linked derivatives (e.g., ) show activity against cancer cell lines, likely due to interference with nucleotide metabolism. Receptor Binding: Analogs with trifluoromethyl groups (e.g., ) exhibit enhanced selectivity for serotonin receptors (5-HT₁A/5-HT₁B), critical in neurological drug design . Antimicrobial Activity: Piperazine-sulfonamide hybrids demonstrate efficacy against bacterial pathogens, attributed to sulfonamide’s inhibition of dihydropteroate synthase .

Biological Activity

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a sulfonyl group linked to a 1,5-dimethyl-1H-pyrazole moiety. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable sulfonylating agents under controlled conditions.

Synthetic Route

The synthesis can be summarized as follows:

  • Formation of Pyrazole : The pyrazole ring is synthesized from hydrazine and appropriate carbonyl compounds.
  • Sulfonylation : The resulting pyrazole is treated with sulfonyl chlorides to introduce the sulfonyl group.
  • Piperazine Coupling : The sulfonylated pyrazole is then coupled with piperazine derivatives to yield the final product.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activities. For example, studies have shown that certain pyrazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, which are crucial in various cancers, including melanoma and lung cancer .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, likely due to its ability to disrupt bacterial cell membranes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their function.
  • Receptor Interaction : The pyrazole ring may interact with receptors involved in inflammatory responses or cell proliferation pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antitumor Efficacy : A study evaluated its effect on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers .
  • Antimicrobial Testing : The compound was tested against various pathogens, showing effective inhibition comparable to standard antibiotics .

Data Summary

Biological ActivityFindingsReferences
AntitumorSignificant inhibition of BRAF(V600E) and EGFR
Anti-inflammatoryReduced TNF-α and NO production
AntimicrobialEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of piperazine with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. Key steps include protecting group strategies (e.g., N-protected intermediates) and cyclization reactions, as seen in analogous piperazine derivatives . Structural validation employs elemental analysis, 1H^1H/13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positioning. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (–SO2_2) and pyrazole rings .

Q. What are the toxicity profiles and recommended safety protocols for handling this compound?

  • Methodological Answer : Piperazine derivatives generally exhibit low acute toxicity (e.g., LD50_{50} > 2000 mg/kg in rodents), attributed to structural modifications like beta-cyclodextrin inclusion complexes, which reduce bioavailability . However, sulfonyl-containing compounds may cause skin/eye irritation (Category 2 hazards). Safety protocols include using nitrile gloves, fume hoods, and eye protection. Emergency measures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and avoiding aqueous rinses to prevent solubility-driven exposure .

Q. How do the sulfonyl and pyrazole substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, impacting solubility and receptor binding. Pyrazole’s electron-withdrawing nature stabilizes the sulfonyl moiety, while 1,5-dimethyl substitution reduces steric hindrance, favoring planar conformations critical for π-π stacking in biological targets (e.g., G-quadruplex DNA) . LogP values can be predicted via computational tools (e.g., MoKa) to assess lipophilicity, with experimental validation through HPLC-based partitioning .

Advanced Research Questions

Q. How do substituent variations on the piperazine ring affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituent position (e.g., 2-, 3-, or 4-methyl on piperazine) significantly modulates activity. For example, 4-methylpiperazine derivatives show higher inhibitory potency against SARS-CoV-2 PLpro (IC50_{50} < 0.015 μM) compared to 2- or 3-methyl analogs due to optimal steric alignment with the catalytic site . Computational docking (e.g., AutoDock Vina) and CoMFA models quantify steric/electronic contributions, while 1H^1H-NMR titration assays validate binding interactions .

Q. What computational strategies predict the protonation state and bioavailability of piperazine-containing compounds?

  • Methodological Answer : Experimental pKa determination (e.g., Sirius T3 platform) and in silico tools (MoKa) model protonation states under physiological pH. Piperazine’s biphasic pKa (~5.3 and ~9.7) facilitates dual protonation, enhancing solubility in acidic environments (e.g., lysosomes) while maintaining membrane permeability in neutral tissues. Molecular dynamics (MD) simulations track conformational changes affecting PROTAC linker flexibility and target engagement .

Q. Which biological targets are mechanistically linked to this compound’s activity?

  • Methodological Answer : Primary targets include:

  • Serotonin receptors (5-HT1A_{1A}) : Arylpiperazines adopt coplanar or perpendicular conformations to act as agonists/antagonists, validated via radioligand binding assays .
  • G-quadruplex DNA : Piperazine-substituted naphthalene diimides (NDs) stack with G4 quartets, stabilizing telomeric DNA and inhibiting cancer cell proliferation (IC50_{50} < 1 μM in MDA-MB-231 cells) .
  • Viral proteases (e.g., PLpro) : Piperazine’s basicity facilitates salt-bridge formation with catalytic residues (e.g., E167 in SARS-CoV-2), validated via mutagenesis and SPR binding studies .

Q. How can conflicting data on toxicity versus bioactivity be resolved in lead optimization?

  • Methodological Answer : Beta-cyclodextrin inclusion complexes reduce systemic toxicity but may lower bioactivity by limiting target access. Dose-response curves (e.g., MTT assays) and toxicity screens (e.g., Ames test) identify therapeutic indices. For instance, modified piperazine amides show apoptotic activity in cancer cells (EC50_{50} ~10 μM) without hepatotoxicity, confirmed via ALT/AST biomarkers in murine models .

Q. What methodologies optimize pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Solubility : Amide or citrate salt formulations improve aqueous solubility (e.g., piperazine citrate’s LogS = -2.1 vs. free base = -3.5). Micellar solubilization with poloxamers enhances in vivo bioavailability .
  • BBB penetration : Piperazine’s low molecular weight (<400 Da) and moderate hydrogen-bond donors (≤2) favor passive diffusion. In situ perfusion models quantify BBB permeability, while PET imaging with 11C^{11}C-labeled analogs tracks cerebral uptake .

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